REACTION_SMILES
|
[C:1]([OH:2])(=[O:3])[CH:4]([CH:5]([C:6]([OH:7])=[O:8])[OH:9])[OH:10].[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[ClH:24].[c:11]1([C:17]([C:18](=[O:19])[O:20][CH2:21][CH3:22])=[O:23])[cH:12][cH:13][cH:14][cH:15][cH:16]1>>[c:11]1([CH:17]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[OH:23])[cH:12][cH:13][cH:14][cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C(O)C(O)C(O)C(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=O)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([OH:2])(=[O:3])[CH:4]([CH:5]([C:6]([OH:7])=[O:8])[OH:9])[OH:10].[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[ClH:24].[c:11]1([C:17]([C:18](=[O:19])[O:20][CH2:21][CH3:22])=[O:23])[cH:12][cH:13][cH:14][cH:15][cH:16]1>>[c:11]1([CH:17]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[OH:23])[cH:12][cH:13][cH:14][cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(O)C(O)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=O)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([OH:2])(=[O:3])[CH:4]([CH:5]([C:6]([OH:7])=[O:8])[OH:9])[OH:10].[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[ClH:24].[c:11]1([C:17]([C:18](=[O:19])[O:20][CH2:21][CH3:22])=[O:23])[cH:12][cH:13][cH:14][cH:15][cH:16]1>>[c:11]1([CH:17]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[OH:23])[cH:12][cH:13][cH:14][cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(O)C(O)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=O)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |